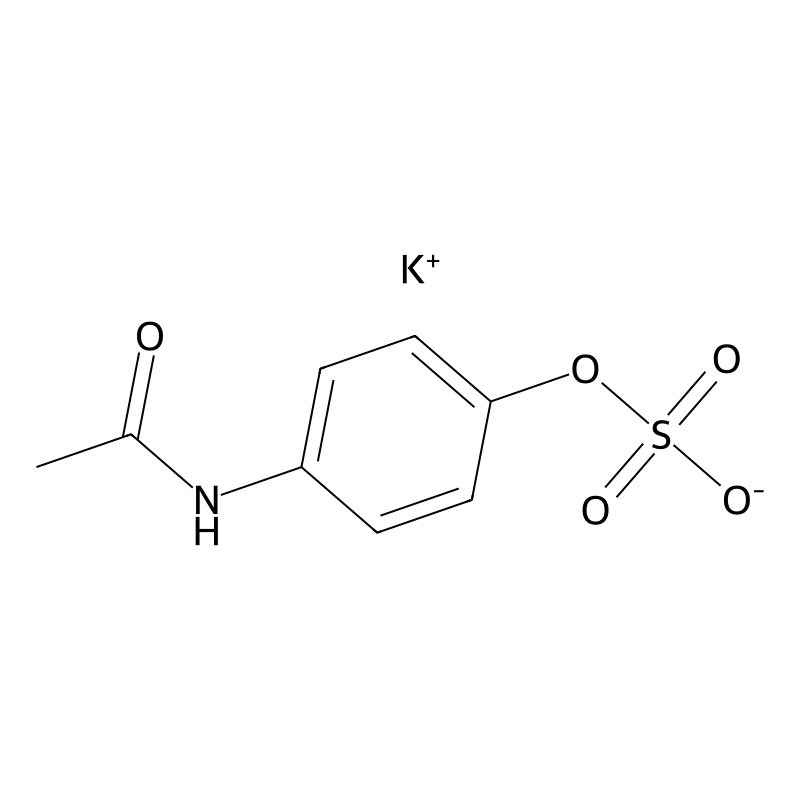Paracetamol sulfate potassium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Standard for High-Performance Liquid Chromatography (HPLC) Assays of Paracetamol:
- Paracetamol sulfate potassium salt serves as a well-characterized and readily available standard for quantifying paracetamol (also known as acetaminophen) in biological samples or pharmaceutical preparations using HPLC [].
- This application leverages the high purity and water solubility of the salt, making it suitable for generating accurate calibration curves and determining paracetamol concentrations in various matrices [].
Investigation of Paracetamol Metabolism:
- Paracetamol sulfate is a major metabolite formed in the human body during the breakdown of paracetamol by sulfotransferase enzymes [].
- Researchers can use paracetamol sulfate potassium salt to study the activity of these enzymes and their role in paracetamol metabolism, potentially leading to insights into individual variations in drug response and potential drug interactions [].
Research into Drug Absorption and Excretion:
- Paracetamol sulfate potassium salt can be employed as a reference compound in studies investigating the absorption and excretion of drugs with similar structures or metabolic pathways.
- This can help researchers understand how the body handles these drugs and identify potential factors influencing their bioavailability and elimination [].
In Vitro Studies of Drug Interactions:
- Paracetamol sulfate potassium salt can be used in cell culture experiments to investigate potential interactions between paracetamol and other drugs that share the same metabolic pathways.
- By studying the effects of co-incubation with paracetamol sulfate on the metabolism or activity of other drugs, researchers can gain insights into potential drug-drug interactions and their clinical implications [].
Paracetamol sulfate potassium salt, also known as 4-acetaminophen sulfate potassium salt, is a chemical compound with the molecular formula and a molecular weight of approximately 269.32 g/mol. This compound is an inactive metabolite of paracetamol, commonly recognized for its analgesic and antipyretic properties. It appears as a white or off-white solid and is soluble in water, with a melting point of around 163 °C .
Paracetamol sulfate potassium salt is primarily formed through the sulfation of paracetamol, where the hydroxyl group of paracetamol is replaced by a sulfoxy group. This transformation typically involves the reaction with sulfuric acid or another sulfating agent under specific conditions. The general reaction can be represented as follows:
The compound can also undergo hydrolysis and other reactions typical of sulfate esters, which may affect its stability and biological activity.
The synthesis of paracetamol sulfate potassium salt generally involves the following methods:
- Direct Sulfation: Paracetamol is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfate group.
- Potassium Salification: The resulting sulfate can then be neutralized with potassium hydroxide or potassium carbonate to yield the potassium salt.
These methods require careful control of reaction conditions to ensure high yield and purity of the final product.
Interaction studies involving paracetamol sulfate potassium salt focus on its metabolic pathways rather than direct pharmacological interactions. Research indicates that it competes with other metabolic pathways for paracetamol, particularly in cases of overdose where sulfation becomes more prominent due to saturation of glucuronidation pathways . Understanding these interactions is crucial for assessing risks associated with paracetamol use and potential toxicity.
Several compounds share structural similarities with paracetamol sulfate potassium salt, each exhibiting unique properties and biological activities. Below are some comparable compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Paracetamol | C8H9NO2 | Analgesic, antipyretic | Primary active ingredient |
| Acetaminophen sulfate | C8H9NO5S | Inactive metabolite | Formed from acetaminophen |
| Paracetamol glucuronide | C16H21NO10 | Inactive metabolite | Major pathway for detoxification |
| Phenacetin | C8H10N2O2 | Analgesic (withdrawn due to toxicity) | Related compound with similar effects |
Paracetamol sulfate potassium salt's uniqueness lies in its role as a metabolite that aids in the detoxification process of paracetamol while having minimal direct pharmacological effects. Its formation reflects the body's mechanism for managing drug metabolism efficiently.
Purity
Quantity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








